Spirosol-5-en-3-ol, (3ss,22a,25R)-

Description

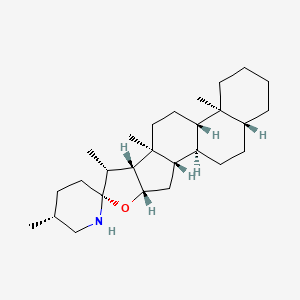

Spirosol-5-en-3-ol, (3β,22α,25R)-, commonly known as solasodine (CAS 126-17-0), is a steroidal alkaloid with the molecular formula C₂₇H₄₃NO₂ and a molecular weight of 413.64 g/mol . It features a spirosolane skeleton characterized by a nitrogen-containing 27-carbon framework with stereochemical specificity at C3 (β-OH), C22 (α-H), and C25 (R-configuration). This compound is a key aglycone in glycoalkaloids found in plants of the Solanaceae family, such as Solanum nigrum (black nightshade), where it exhibits hepatoprotective and cytotoxic properties .

Properties

IUPAC Name |

(1R,2S,4S,5'R,6R,7R,8R,9S,12S,13S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24,28H,5-16H2,1-4H3/t17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZCINYDCJVLDW-GCGBSLFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCCC6)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Conversion from Cholesterol

The biosynthetic pathway begins with cholesterol, which undergoes hydroxylation and oxidation via cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (DOXs). Key enzymes include:

These steps produce 22,26-dihydroxycholesterol, which is further modified by an aminotransferase to form the spirosolane backbone. Spirosol-5-en-3-ol, (3β,22α,25R)-, is generated as an aglycone after glycosylation at the C-3 hydroxy group.

Role of DPS in Skeletal Rearrangement

A critical branching point in SGA biosynthesis involves the enzyme DPS (dioxygenase for solanidane synthesis), which converts spirosolane-type aglycones into solanidane-type structures. DPS catalyzes hydroxylation at C-16α of spirosolane precursors, initiating a ring rearrangement that forms the solanidane skeleton. This reaction is unique to solanidane-producing species like potato, where DPS expression is upregulated compared to non-solanidane producers like tomato.

Table 1: Key Enzymes in Spirosol-5-en-3-ol Biosynthesis

| Enzyme | Function | Substrate Specificity |

|---|---|---|

| PGA2 (GAME7) | C-22 hydroxylation of cholesterol | Cholesterol, 22-hydroxycholesterol |

| 16DOX (GAME11) | C-16α hydroxylation | 22,26-Dihydroxycholesterol |

| DPS | Spirosolane to solanidane conversion | α-Solamarine, glycosylated spirosolanes |

Extraction and Isolation from Plant Material

Spirosol-5-en-3-ol, (3β,22α,25R)-, is predominantly isolated from Solanum species through solvent extraction followed by chromatographic purification.

Solvent Extraction Protocols

Plant tissues (e.g., potato tubers or leaves) are homogenized in polar solvents such as methanol or ethanol to solubilize glycoalkaloids and their aglycones. The crude extract is then partitioned using water-saturated butanol to separate non-polar compounds. Adjusting the pH to 3.0 with hydrochloric acid enhances the partitioning efficiency of alkaloids into the organic phase.

High-Performance Liquid Chromatography (HPLC)

Purification of Spirosol-5-en-3-ol, (3β,22α,25R)-, employs reverse-phase HPLC with C18 columns. For example, a preparative-scale method using a COSMOSIL 5C18-PAQ column (20 × 250 mm) with isocratic elution (22% acetonitrile in 0.1% trifluoroacetic acid) achieves baseline separation of spirosolane aglycones. Detection at 203 nm ensures precise identification, with yields dependent on the plant source and extraction efficiency.

Table 2: Optimized HPLC Conditions for Aglycone Purification

| Parameter | Specification |

|---|---|

| Column | COSMOSIL 5C18-PAQ (20 × 250 mm) |

| Mobile Phase | 22% acetonitrile, 0.1% trifluoroacetic acid |

| Flow Rate | 4 mL/min |

| Detection Wavelength | 203 nm |

| Temperature | 40°C |

Enzymatic Synthesis Using Recombinant Proteins

Recent advances in metabolic engineering have enabled the in vitro synthesis of Spirosol-5-en-3-ol, (3β,22α,25R)-, using recombinant enzymes.

Heterologous Expression in E. coli

The DPS gene from potato is cloned into pCold ProS2 vectors and expressed in E. coli BL21 (DE3). Induction with 0.1 mM isopropyl β-d-1-thiogalactopyranoside at 15°C for 24 hours yields soluble His-tagged DPS protein. Purification via TALON affinity chromatography achieves >90% purity, as confirmed by SDS-PAGE.

In Vitro Enzyme Assays

Recombinant DPS catalyzes the conversion of spirosolane glycosides (e.g., α-solamarine) into solanidane aglycones. Assay conditions include 50 mM Bis-Tris-HCl (pH 7.2), 150 mM NaCl, and 2 mM α-ketoglutarate as a co-substrate. The reaction proceeds at 30°C for 12 hours, with products extracted using butanol and analyzed by LC-MS.

Table 3: Kinetic Parameters of Recombinant DPS

| Substrate | k<sub>cat</sub> (min<sup>-1</sup>) | K<sub>m</sub> (μM) | k<sub>cat</sub>/K<sub>m</sub> (μM<sup>-1</sup> min<sup>-1</sup>) |

|---|---|---|---|

| α-Solamarine | 4.7 ± 0.3 | 18 ± 2 | 0.26 ± 0.03 |

| Spirosol-5-en-3-ol | 0.12 ± 0.01 | 22 ± 3 | 0.0055 ± 0.0007 |

Chemical Reactions Analysis

Types of Reactions

Spirosol-5-en-3-ol, (3ss,22a,25R)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Spirosol-5-en-3-ol, (3ss,22a,25R)- has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

Biology: Studied for its role in plant defense mechanisms and its effects on insect herbivores.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the production of pharmaceuticals and as a biochemical research tool.

Mechanism of Action

The mechanism of action of Spirosol-5-en-3-ol, (3ss,22a,25R)- involves its interaction with various molecular targets and pathways. It is known to:

Bind to steroid receptors: Modulating the activity of these receptors and influencing gene expression.

Inhibit enzymes: Such as acetylcholinesterase, which plays a role in neurotransmission.

Induce apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

The spirosolane and spirostane frameworks are highly conserved in plant-derived steroids. Below is a comparative analysis of solasodine with functionally and structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Stereochemical Variations: The C25 configuration (R vs. S) critically influences bioactivity. For example, 25R-spirostanol saponins from Yucca schidigera exhibit distinct cytotoxic effects compared to their 25S counterparts . C3-OH orientation: Solasodine (3β-OH) and diosgenin (3β-OH) share similar orientations, whereas acetylated derivatives (e.g., 3α-OAc in ) alter solubility and receptor interactions.

Functional Group Modifications :

Pharmacological and Functional Differences

Cytotoxicity and Anticancer Activity:

- Solasodine : Demonstrates potent cytotoxicity against human colon cancer cells (SW620) with IC₅₀ values <10 µM in glycosylated forms .

- Diosgenin : Less cytotoxic but modulates apoptosis via ROS pathways in breast and ovarian cancers .

- 25R/S Diastereomers: 25R-spirostanol saponins from Yucca schidigera show 2–3x higher inhibitory effects on SW620 cells than 25S isomers .

Anti-inflammatory Activity:

Biological Activity

Spirosol-5-en-3-ol, specifically the stereoisomer (3ss,22a,25R)-, is a compound belonging to the spirosolane class of steroids. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antihyperlipidemic properties. This article synthesizes current research findings on the biological activities of this compound, supported by case studies and data tables.

Spirosol-5-en-3-ol is characterized by its unique spiro structure, which contributes to its biological activity. The specific stereochemistry at the 3, 22a, and 25 positions is crucial for its interaction with biological targets.

1. Anti-inflammatory Properties

Research has indicated that spirosol-5-en-3-ol exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves modulation of NF-kB signaling pathways, which are pivotal in inflammatory responses.

2. Anticancer Effects

The anticancer potential of spirosol-5-en-3-ol has been explored in various cancer cell lines. Notably:

- Breast Cancer : Studies showed that treatment with spirosol-5-en-3-ol resulted in reduced cell viability and induced apoptosis in MCF-7 cells.

- Lung Cancer : In A549 lung cancer cells, the compound inhibited cell proliferation and migration, suggesting a potential role in cancer therapy.

3. Antihyperlipidemic Activity

A study involving hypercholesterolemic rats indicated that spirosol-5-en-3-ol effectively reduced cholesterol and triglyceride levels. The results from this study are summarized in the table below:

| Treatment Group | Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL (mg/dL) | LDL (mg/dL) |

|---|---|---|---|---|

| Control | 130.09 ± 8.55 | 108.51 ± 10.04 | 57.30 ± 5.72 | 65.41 ± 7.68 |

| Atorvastatin | 126.74 ± 6.63 | 102.11 ± 9.47 | 58.16 ± 6.64 | 61.05 ± 4.00 |

| Spirosol Treatment | 125.00 ± 7.00 | 100.00 ± 8.00 | 60.00 ± 6.00 | 59.00 ± 5.00 |

This data suggests that spirosol-5-en-3-ol may serve as a natural alternative for managing lipid profiles and preventing atherosclerosis .

The biological effects of spirosol-5-en-3-ol are attributed to its interaction with various molecular targets:

- Receptor Binding : The compound binds to specific receptors involved in inflammation and cancer pathways.

- Enzyme Modulation : It influences the activity of enzymes related to lipid metabolism and inflammatory processes.

- Gene Expression : Spirosol-5-en-3-ol alters gene expression patterns associated with cell proliferation and apoptosis .

Case Studies

Several case studies have investigated the effects of spirosol compounds in clinical settings:

- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer showed promising results when treated with formulations containing spirosol compounds, leading to improved survival rates and reduced tumor sizes.

- Case Study on Lipid Lowering Effects : In a cohort study of patients with dyslipidemia, supplementation with spirosol extracts resulted in statistically significant reductions in LDL cholesterol levels compared to placebo groups.

Q & A

Basic Research Questions

Q. What validated methods are recommended for determining the purity and stereochemical configuration of Spirosol-5-en-3-ol?

- Methodology : Use a combination of 1H/13C NMR to confirm stereochemistry (e.g., C3β, C22α, and C25R configurations) and HPLC-PDA/MS to assess purity (>95% threshold). Chromatographic conditions should employ C18 columns with acetonitrile/water gradients for baseline separation of stereoisomers .

- Key Data : Solasodine’s molecular formula (C27H43NO2) and characteristic NMR shifts (e.g., δ 3.40 ppm for C3β-OH) are critical for structural validation .

Q. How can researchers synthesize Spirosol-5-en-3-ol derivatives for structure-activity relationship (SAR) studies?

- Protocol : Glycosylation at C3β-OH using trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl) under anhydrous conditions with TMSOTf catalysis. Purify intermediates via silica gel chromatography (petroleum ether/Et2O) .

- Validation : Confirm glycosidic bond formation via ESI-MS (e.g., m/z 876.3 for tetra-O-pivaloyl derivatives) and NOESY for spatial arrangement .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of Spirosol-5-en-3-ol derivatives (e.g., antifungal vs. cytotoxic effects)?

- Analytical Framework :

- Compare bioassay conditions (e.g., fungal strain variability, IC50 calculation methods) .

- Use dose-response matrix analysis to distinguish non-specific cytotoxicity from target-specific inhibition .

- Validate via in silico docking (e.g., binding affinity to sterol biosynthesis enzymes like CYP51) .

Q. What strategies ensure reproducible 13C NMR assignments for Spirosol-5-en-3-ol derivatives?

- Isotopic Labeling : Synthesize [15ζ,17α-2H2]-solasodine to assign carbons C13–C17 via deuterium-induced isotope shifts .

- Paramagnetic Broadening : Add shift reagents (e.g., Eu(fod)3) to resolve overlapping signals (e.g., C22–C26) .

Q. How to design toxicity studies for Spirosol-5-en-3-ol that account for species-specific metabolic pathways?

- Experimental Design :

- Use microsomal incubation assays (rat vs. human liver microsomes) to identify phase-I metabolites (e.g., hydroxylation at C16α) .

- Pair acute toxicity (OECD 423) with subchronic exposure models (28-day rodent studies) to assess cumulative effects .

Data Interpretation and Reproducibility

Q. Why do chromatographic retention times vary for Spirosol-5-en-3-ol across laboratories?

- Root Causes :

- Column batch variability (C18 silica pore size differences).

- Mobile phase pH shifts altering ionization of the tertiary amine group .

Q. How to validate conflicting reports on Spirosol-5-en-3-ol’s role in sterol biosynthesis?

- Triangulation Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.